molecular formula C23H26N2O3 B2718157 8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one CAS No. 847379-91-3

8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one

Cat. No. B2718157
CAS RN: 847379-91-3
M. Wt: 378.472
InChI Key: JTLYLIWWPNIZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of chromen-4-one, which is a type of heterocyclic compound. Chromen-4-one derivatives are known for their wide range of biological activities . The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely be analyzed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques can provide information about the functional groups present in the molecule and their arrangement .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. For example, the piperazine ring might undergo reactions such as alkylation, acylation, or substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Medicinal Chemistry

a. Drug Development: 1-Ethylpiperazine, a precursor to our compound, plays a crucial role in the synthesis of pharmaceutical agents. Specifically, it contributes to the preparation of compounds like 2-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1H-benzo[d]imidazole hydrochloride and 2-(5-((4-ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)-1H-benzo[d]imidazole hydrochloride . These derivatives may exhibit promising biological activities, such as anticancer, antimicrobial, or anti-inflammatory effects.

b. Veterinary Medicine: The compound’s intermediate status extends to veterinary medicine. Researchers explore its potential applications in animal health, including the development of novel veterinary drugs. While specific examples are not readily available, this field represents an area where further investigation is warranted.

Future Research

As with any compound, continued research is essential. Scientists should explore its pharmacological mechanisms, toxicity profiles, and potential applications in specific diseases. Collaborative efforts across disciplines will unlock further insights into its multifaceted roles.

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many piperazine derivatives are known to be irritants and may cause skin and eye irritation, as well as respiratory irritation .

Future Directions

The future research directions would likely involve further exploration of the biological activities of this compound and its derivatives, as well as the development of more efficient synthesis methods .

properties

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-3-24-11-13-25(14-12-24)15-19-20(26)10-9-18-22(27)21(16(2)28-23(18)19)17-7-5-4-6-8-17/h4-10,26H,3,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLYLIWWPNIZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one

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